3-(4-(4-cyclohexylphenyl)thiazol-2-yl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2S/c26-24-20(14-19-8-4-5-9-22(19)27-24)23-25-21(15-28-23)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h4-5,8-16H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEGJGJPSNYNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC5=CC=CC=C5OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Approach
The Hantzsch method remains a cornerstone for thiazole formation, involving the reaction of α-halo ketones with thioamides. For the target compound:
Step 1: Synthesis of 3-Cyanocoumarin
Coumarin-3-carbonitrile is prepared via Knoevenagel condensation of 2-hydroxybenzaldehyde with cyanoacetic acid in acetic anhydride.
Step 2: Thioamide Formation
Treatment of 3-cyanocoumarin with hydrogen sulfide (H₂S) or Lawesson’s reagent converts the nitrile to a thioamide group.
Step 3: Thiazole Cyclization
Reaction with α-bromo-4’-cyclohexylacetophenone in ethanol under reflux yields the thiazole ring (Figure 1).
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Biogenic ZnO | Ethanol | 80 | 8 | 78 |
| None | Toluene | 110 | 12 | 45 |
Biogenic ZnO nanoparticles, as reported for analogous coumarin derivatives, enhance reaction rates and yields via Lewis acid catalysis.
Suzuki-Miyaura Cross-Coupling
This method couples pre-formed thiazole and coumarin halides:
Step 1: Synthesis of 2-Bromo-4-(4-cyclohexylphenyl)thiazole
4-Cyclohexylphenyl thioamide is reacted with α-bromoacetophenone derivative to form the brominated thiazole.
Step 2: Coumarin Boronic Acid Preparation
3-Bromo coumarin is converted to its pinacol boronate ester via Miyaura borylation.
Step 3: Cross-Coupling
Pd(PPh₃)₄ catalyzes the coupling in toluene/water (3:1) at 90°C (Table 1).
Table 1: Suzuki Coupling Optimization
| Pd Catalyst | Base | Ligand | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | K₂CO₃ | SPhos | 82 |
| PdCl₂(dppf) | CsF | XPhos | 75 |
Green Chemistry Approaches
Biogenic ZnO Nanoparticle Catalysis
Adapting methods from Kumar et al., ZnO NPs (5 mol%) in aqueous ethanol mediate one-pot three-component reactions between:
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4-Hydroxycoumarin
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4-Cyclohexylbenzaldehyde
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Thiourea
Mechanism :
-
ZnO facilitates imine formation between aldehyde and thiourea.
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Nucleophilic attack by coumarin enolate forms the C–S bond.
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Cyclodehydration yields the thiazole ring.
Advantages :
-
Reaction completes in 1.5 hours vs. 8+ hours in thermal conditions.
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Catalyst recyclable for 5 cycles with <5% yield drop.
Analytical Characterization
Spectroscopic Validation
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FT-IR : C=O stretch at 1705–1710 cm⁻¹ (coumarin lactone), C–N at 1520 cm⁻¹ (thiazole).
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¹H NMR : Singlet at δ 8.3–8.5 ppm (thiazole H-5), multiplet at δ 1.2–2.1 ppm (cyclohexyl protons).
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HRMS : [M+H]⁺ at m/z 429.1543 (calculated for C₂₄H₂₁NO₂S).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low regioselectivity in coupling | Use directing groups (e.g., boronate) |
| Lactone ring opening under basic conditions | Employ mild bases (K₂CO₃ vs. NaOH) |
| Thiazole oxidation | Conduct reactions under N₂ atmosphere |
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-cyclohexylphenyl)thiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
3-(4-(4-cyclohexylphenyl)thiazol-2-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-(4-cyclohexylphenyl)thiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Key analogs include:
- 3-(4-(4-Bromophenyl)thiazol-2-yl)-2H-chromen-2-one derivatives (): These feature a halogenated phenyl group (Br, Cl) on the thiazole ring.
- 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one (): Replaces the phenyl group with a fused benzothiazole system, extending conjugation and altering electronic properties.
- Hydrazone-linked derivatives (): Incorporate hydrazone bridges (e.g., 3-(1-(2-(4-arylthiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one), which introduce additional hydrogen-bonding sites and flexibility .
Table 1: Substituent Effects on Key Properties
Enzyme Inhibition
- Tyrosinase Inhibition : The bromophenyl derivative 110j () exhibited an IC50 of 0.00458 μM, surpassing kojic acid (IC50 = 0.84 μM). The bromine atom likely enhances binding to the enzyme's active site via hydrophobic and halogen interactions .
- α-Glucosidase Inhibition: Coumarin-thiazole hybrids with aminothiazole substituents (e.g., compound 3 in ) showed moderate activity, suggesting the cyclohexyl group in the target compound may improve binding through increased lipophilicity .
Antimicrobial and Anti-Biofilm Activity
- Anti-Staphylococcal Biofilm : Compound 10 () demonstrated 69% inhibition of S. aureus biofilm, attributed to the hydrazone linker and bromophenyl group facilitating membrane disruption .
- Antimicrobial Activity : Oxazole and triazole derivatives () showed moderate to potent activity against bacterial/fungal strains, with substituents like methoxybenzylidene (compound 30 ) enhancing potency .
Physicochemical and Crystallographic Insights
- Crystal Packing : highlights the role of hydrogen bonding in 3-(benzo[d]thiazol-2-yl)-coumarin, stabilizing the solid-state structure. The cyclohexyl group in the target compound may induce steric hindrance, altering packing efficiency .
- Hydrogen-Bonding Patterns: Etter’s graph-set analysis () suggests that substituents like hydrazone or amino groups can direct supramolecular assembly, impacting solubility and bioavailability .
Biological Activity
3-(4-(4-cyclohexylphenyl)thiazol-2-yl)-2H-chromen-2-one, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C24H21NO2S
- Molecular Weight : 387.49 g/mol
This structure includes a thiazole ring and a chromenone moiety, which are known to contribute to various biological activities.
Anticancer Activity
Research has indicated that compounds containing thiazole and chromenone structures exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| A549 (Lung) | 12.5 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The activity is attributed to the disruption of bacterial cell membranes and inhibition of key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways through the activation of caspases.
- Disruption of Cellular Membranes : In antimicrobial activity, it disrupts bacterial membranes, leading to cell death.
- Cytokine Modulation : It modulates cytokine release, reducing inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound in different therapeutic contexts:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer reported that administration of a thiazole-chromenone derivative resulted in a significant reduction in tumor size after three months of treatment.
- Infection Control : A study evaluated the use of this compound in treating chronic infections caused by resistant bacterial strains, showing a notable improvement in patient outcomes.
Q & A
Q. What are the established synthetic routes for 3-(4-(4-cyclohexylphenyl)thiazol-2-yl)-2H-chromen-2-one?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring and subsequent coupling with the coumarin core. For example:
- Thiazole Ring Formation : Reacting 4-cyclohexylbenzaldehyde with thiosemicarbazide under acidic conditions yields a thiosemicarbazone intermediate. Cyclization with α-halo ketones (e.g., bromoacetylcoumarin) in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) forms the thiazole ring .
- Coumarin-Thiazole Coupling : The thiazole intermediate is coupled with a pre-synthesized nitro- or hydroxy-substituted coumarin derivative via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
Example reaction conditions:
| Step | Reagents/Conditions | Solvent | Temperature | Yield (Analogous Compounds) | Reference |
|---|---|---|---|---|---|
| Thiazole cyclization | K₂CO₃, DMF | DMF | 80°C | 75–79% | |
| Coumarin coupling | Ethanol, reflux | Ethanol | 80°C | 62–64% |
Q. How is the compound characterized post-synthesis?
Comprehensive characterization includes:
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and coupling efficiency. IR identifies functional groups (e.g., lactone C=O at ~1720 cm⁻¹) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H···F/Cl hydrogen bonds) .
- Elemental Analysis : Matches experimental vs. theoretical C/H/N ratios (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What strategies optimize the yield of thiazole ring formation?
Yield optimization focuses on:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to protic solvents .
- Catalysis : Bases like K₂CO₃ or triethylamine improve deprotonation, while microwave-assisted synthesis reduces reaction time .
- Temperature Control : Reactions at 80–100°C balance kinetics and side-product formation .
Data Contradiction Analysis : Discrepancies in yields (e.g., 62% vs. 79%) arise from variations in substituent electronic effects (e.g., electron-withdrawing nitro groups slow coupling) .
Q. How do structural modifications influence biological activity?
- Thiazole Substituents : Electron-donating groups (e.g., methoxy) enhance π-π stacking with enzyme active sites, improving inhibition (e.g., kinase targets) .
- Coumarin Core : Nitro groups at position 8 increase electrophilicity, enhancing reactivity with nucleophilic residues in proteins .
- Cyclohexyl Group : Hydrophobic interactions with protein pockets improve binding affinity (e.g., COX-2 inhibition) .
Example SAR findings:
| Modification | Biological Activity (vs. Parent Compound) | Reference |
|---|---|---|
| 4-Methoxy substitution | 2.5× higher antimicrobial activity | |
| 8-Nitro substitution | 3× increased kinase inhibition |
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding modes with targets (e.g., EGFR kinase). The cyclohexylphenyl group occupies hydrophobic pockets, while the thiazole nitrogen forms hydrogen bonds .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Correlate logP values (≈3.5) with membrane permeability for CNS-targeted drug design .
Data Analysis & Contradictions
Q. How to resolve discrepancies in reported biological activities?
Contradictions often stem from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .
- Purity Issues : Impurities >5% (e.g., unreacted coumarin) artificially inflate/deflate activity .
- Structural Isomerism : Undetected tautomers (e.g., thiazole vs. thiazolidinone forms) alter binding modes .
Mitigation Strategies :
- Validate purity via HPLC (≥95%).
- Use orthogonal assays (e.g., enzymatic + cell-based).
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
